molecular formula C20H22N6O2 B2446840 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE CAS No. 1428374-65-5

6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE

Cat. No.: B2446840
CAS No.: 1428374-65-5
M. Wt: 378.436
InChI Key: ZYLGZMUEZAENCP-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. The compound likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

There are many methods to synthesize furan compounds, and the specific method would depend on the other functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Furan compounds are known to undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques .

Scientific Research Applications

Antipsychotic Potential

Research on butyrophenones, which have a structural relation to Furan-2-yl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone, indicates their potential as antipsychotic agents. These compounds show affinity for dopamine and serotonin receptors, suggesting their use in treating psychiatric disorders (Raviña et al., 2000).

Synthesis and Analgesic Activity

A study on the synthesis of new furochromone pyrimidine derivatives, including compounds structurally similar to Furan-2-yl derivatives, demonstrated analgesic and anti-inflammatory activities. This suggests the potential application of such compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).

Novel Synthesis Techniques

Research into novel synthesis methods for compounds like 7-aminofuro and 7-aminothieno[2,3-d]pyridazin-4(5H)-one highlights the chemical versatility and potential for creating diverse derivatives of Furan-2-yl compounds (Koza et al., 2013).

Catalysis and Synthetic Applications

The study of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, involving Furan-2-yl derivatives, showcases the utility of these compounds in synthetic organic chemistry, particularly in the synthesis of complex molecular structures (Reddy et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information was not available in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed when working with chemicals .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications .

Properties

IUPAC Name

furan-2-yl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-5-6-21-17(12-14)24-18-13-19(23-15(2)22-18)25-7-9-26(10-8-25)20(27)16-4-3-11-28-16/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGZMUEZAENCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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